5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H6F2N2O and a molecular weight of 184.15 g/mol. This compound is notable for its structural features, which include an indole ring system with difluoro and amino substituents. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals due to its potential biological activity. The presence of fluorine atoms is significant as it can enhance the compound's binding affinity to various biological targets, making it a candidate for drug design and medicinal chemistry applications.
The synthesis of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one typically involves several synthetic routes. A common method includes the reaction of 3,3-difluoro-2,3-dihydro-1H-indol-2-one with an amine source such as ammonia or an amine derivative. This reaction is often conducted under controlled conditions to optimize yield and purity.
The reaction conditions may vary based on the specific amine used and can include solvents like ethanol or acetonitrile, along with catalysts to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the final product, ensuring it meets the required specifications for further applications.
The molecular structure of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one features a bicyclic indole framework with an amino group at the 5-position and two fluorine atoms at the 3-position. This unique arrangement contributes to its chemical reactivity and biological properties.
The structural data includes:
The compound's structural configuration allows for various interactions with biological targets, enhancing its potential as a pharmacophore in drug development .
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its efficacy in various applications.
Common reagents for oxidation include potassium permanganate or hydrogen peroxide, while reduction can be carried out using sodium borohydride or lithium aluminum hydride. The choice of reaction conditions significantly influences the yield and purity of the products formed from these transformations .
The primary target of 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is the receptor-interacting protein kinase 1 (RIPK1). The compound interacts with RIPK1 by binding with high affinity, which plays a critical role in regulating necroptosis—a form of programmed cell death.
Inhibition of RIPK1 by this compound can effectively protect cells from necroptosis. The pharmacokinetics suggest good bioavailability due to its ability to bind tightly to RIPK1. This mechanism positions the compound as a promising candidate for therapeutic applications in diseases where necroptosis is implicated .
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one is typically characterized by:
Key chemical properties include:
These properties are critical for determining the compound's usability in various chemical processes and applications .
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one has several scientific uses:
Research continues into its efficacy as a pharmacophore due to its ability to interact with biological targets effectively. Its derivatives are also being investigated for broader applications in medicinal chemistry and material science .
The indole nucleus serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological properties and presence in numerous bioactive molecules. 5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one (molecular formula: C~8~H~6~F~2~N~2~O, MW: 184.15 g/mol) features strategic modifications that enhance its drug-like properties while retaining the fundamental bicyclic structure characteristic of indole derivatives [2] [4]. The saturation of the 2,3-bond generates a dihydroindole core that imparts conformational stability while preserving aromatic character in the benzo-fused ring. This modification reduces planarity compared to fully aromatic indoles, potentially enhancing selectivity toward biological targets. The C5 position is functionalized with an amino group (–NH~2~), serving as both a hydrogen bond donor and acceptor, which significantly influences electronic distribution across the conjugated system and facilitates interactions with biological macromolecules [4] [7].
The introduction of geminal difluoro groups at the C3 position represents a sophisticated structural modification that profoundly influences the compound's physicochemical and pharmacological profile. Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment orthogonal to the indole plane, enhancing intermolecular interactions with target proteins [2] [6]. This strategic fluorination significantly improves metabolic stability by protecting the critical C3 carbon from oxidative metabolism, thereby extending biological half-life. Additionally, fluorine atoms act as bioisosteric replacements for oxygen or hydroxyl groups, enabling them to form strong C–F···H–N and C–F···C=O hydrogen bonds with biological targets that typically recognize oxygen-containing functionalities [6] [8].
Comparative studies of fluorinated versus non-fluorinated dihydroindol-2-one derivatives demonstrate that the 3,3-difluoro substitution enhances membrane permeability due to increased lipophilicity (measured as log P = 1.42 for the difluoro derivative versus 0.89 for the non-fluorinated analogue). This modification facilitates improved cellular uptake, as evidenced by studies showing 3.7-fold greater intracellular accumulation in HepG2 cells compared to the des-fluoro counterpart [2] [8]. Furthermore, the strong C–F bonds resist metabolic cleavage, reducing susceptibility to cytochrome P450-mediated deactivation and thereby extending plasma residence time—a critical factor in therapeutic efficacy [6].
Dihydroindole derivatives occupy a prominent position in contemporary drug discovery due to their balanced profile of target affinity, synthetic accessibility, and favorable pharmacokinetic properties. The 5-amino-3,3-difluoro derivative exhibits distinct advantages over related structures, as shown in Table 1 below:
Table 1: Comparative Structural Properties of Dihydroindol-2-one Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | log P | Key Structural Features |
---|---|---|---|---|
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one | C~8~H~6~F~2~N~2~O | 184.15 | 1.42 | Geminal difluoro at C3, amino at C5 |
5-Amino-1,3-dihydro-indol-2-one | C~8~H~8~N~2~O | 148.16 | 0.89 | Unsubstituted at C3, amino at C5 |
3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one | C~12~H~14~FNO~3~ | 239.25 | 1.78 | Ketal at C3, fluoro at C5 |
6-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | C~8~H~7~FN~2~O | 166.15 | 0.68 | Amino at C6, fluoro at C5, no C3 substitution |
The 3,3-difluoro substitution differentiates this compound from other dihydroindole derivatives in several key aspects. Unlike the 3,3-diethoxy derivative (C~12~H~14~FNO~3~), which features a hydrolytically sensitive ketal group, the difluoro analogue provides superior chemical stability under physiological conditions [1]. Compared to 5-aminooxindole (C~8~H~8~N~2~O), the difluoro compound exhibits enhanced conformational rigidity due to the electron-withdrawing effects of fluorine atoms, which restrict rotation about the C2–C3 bond. This rigidity translates to higher target selectivity in biological systems [7].
The regiochemical placement of the amino group at C5 creates a distinct electronic profile compared to C6-substituted isomers. Molecular modeling reveals that the C5-amino group in conjugation with the carbonyl at C2 establishes an extended π-electron network that facilitates charge transfer interactions with biological targets. This electronic configuration has proven particularly advantageous in kinase inhibition, where it enables optimal hydrogen bonding with conserved catalytic residues [5] [10]. Patented dihydroindole derivatives demonstrate broad anticancer applications, with the fluorinated compounds showing enhanced activity profiles against gliomas, pancreatic carcinomas, and hematological malignancies compared to non-fluorinated counterparts [5].
The gem-difluoro substitution at C3 exerts profound effects on the electronic architecture of the indole scaffold. Quantum mechanical calculations (DFT/B3LYP/6-311G) reveal that fluorine atoms induce significant **electron deficiency in the pyrrolinone ring, reducing electron density at C2-carbonyl oxygen by 23% compared to non-fluorinated analogues. This electron withdrawal enhances the compound's capacity for dipole-dipole interactions with aromatic residues (Phe, Tyr, Trp) in target proteins [5] [6]. The electrostatic potential maps demonstrate a pronounced positive σ-hole along the C–F bond axis, enabling orthogonal interactions with electron-rich biological nucleophiles—a feature absent in non-fluorinated derivatives.
X-ray crystallographic studies of related fluoroindoles demonstrate that the 3,3-difluoro motif significantly influences molecular packing and protein binding geometry. The fluorine atoms adopt a pseudoaxial orientation that creates a distinctive electrostatic profile complementary to hydrophobic binding pockets. This orientation facilitates optimal π-π stacking with tyrosine residues at distances of 3.5–3.8 Å, with stacking energies enhanced by 2.8 kcal/mol compared to des-fluoro analogues [1] [5]. In receptor-ligand complexes, the C3 fluorine atoms participate in multipolar interactions with backbone carbonyls and amide functionalities, contributing an additional 15-30% to total binding energy through these non-classical hydrogen bonds [6].
The compound's binding affinity to biological targets is further enhanced by fluorine-induced polarization of the C2 carbonyl group. Infrared spectroscopy reveals a 15 cm⁻⁻¹ shift to higher wavenumber in the carbonyl stretch (1715 cm⁻¹ → 1730 cm⁻¹), indicating increased double-bond character that strengthens hydrogen bond acceptance. This polarization translates to improved binding kinetics (K~d~ = 48 nM for difluoro vs. 220 nM for des-fluoro against IDO1 enzyme) and prolonged residence time in target engagement studies [5] [8].
The introduction of two fluorine atoms at the sp³-hybridized C3 center creates a steric barrier that dramatically restricts rotation about the C3–N1 and C3–C2 bonds. Torsional analysis via rotational spectroscopy reveals a rotational barrier of 12.3 kcal/mol for the N1–C3 bond in the difluoro compound versus 6.8 kcal/mol in the non-fluorinated analogue—an 81% increase in conformational energy penalty. This rigidity enforces a near-planar arrangement of the pyrrolinone ring relative to the benzo-fused system, with a dihedral angle of 8.5° between the mean planes [2] [8].
Molecular dynamics simulations demonstrate that the gem-difluoro effect reduces conformational entropy by 4.2 kcal/mol upon binding to biological targets. This entropy reduction translates to a substantial improvement in binding free energy (ΔΔG = -2.3 kcal/mol) compared to flexible analogues. The locked conformation preferentially presents the C5-amino group and C2-carbonyl in a fixed orientation that optimally complements the active sites of oxidoreductases and kinases—enzyme classes frequently targeted in cancer therapeutics [5] [8].
The fluorine-induced preorganization significantly impacts the compound's pharmacological profile. Restricted conformational flexibility reduces the entropic penalty upon binding to biological targets, enhancing binding affinity by 10-100 fold compared to structurally similar compounds without gem-difluoro substitution. This preorganization also contributes to enhanced selectivity by disfavoring binding to off-target proteins with divergent active site geometries. In cellular assays, the rigidified difluoro derivative shows a 5-fold improvement in target specificity index compared to conformationally flexible analogues [2] [5].
Table 2: Biological Activities of Dihydroindol-2-one Derivatives in Oncology
Compound Structure | Molecular Target | Biological Activity | Therapeutic Application | Key Advantage |
---|---|---|---|---|
5-Amino-3,3-difluoro-2,3-dihydro-1H-indol-2-one | IDO1/TDO enzymes | Tryptophan metabolism inhibition | Immuno-oncology | Enhanced cellular penetration |
5-[Amino(3,5-difluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one | Kinase domains | Kinase inhibition | Breast cancer, NSCLC | Improved target residence time |
1-Ethyl-3,3-difluoro-5-aminoindolin-2-one | Phosphodiesterases | PDE10A inhibition | Glioblastoma, neuro-oncology | Blood-brain barrier penetration |
3-[(3,5-Difluorophenyl)amino]-5-fluoro-2,3-dihydro-1H-indol-2-one | Tubulin | Microtubule disruption | Ovarian cancer, colon cancer | Reduced P-glycoprotein efflux |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0